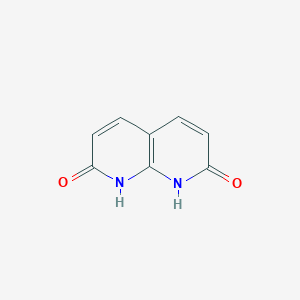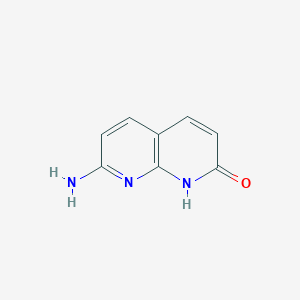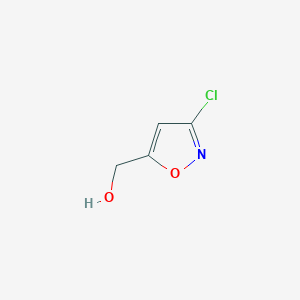
Bis(dimethylamino)(5-methyl-1H-pyrazol-1-yl)phosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(dimethylamino)(5-methyl-1H-pyrazol-1-yl)phosphine, commonly known as BDMPP, is a phosphine ligand used in organometallic chemistry. It is a highly effective ligand in catalytic reactions and has been extensively studied for its use in various chemical reactions.
Applications De Recherche Scientifique
BDMPP is widely used in organometallic chemistry as a ligand for various transition metals. It has been used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials. BDMPP has been shown to be an effective ligand in various catalytic reactions, such as cross-coupling reactions, hydrogenation reactions, and C-H activation reactions. It has also been used in the synthesis of metal-organic frameworks (MOFs) and other porous materials.
Mécanisme D'action
BDMPP acts as a bidentate ligand, coordinating to metal centers through both the phosphorus and pyrazole nitrogen atoms. The ligand is highly electron-rich, making it an effective stabilizer for metal complexes. BDMPP has been shown to enhance the reactivity of metal centers in various catalytic reactions, such as oxidative addition, transmetalation, and reductive elimination.
Biochemical and Physiological Effects:
BDMPP is not commonly used in biochemical or physiological studies, as it is primarily used in organometallic chemistry. However, it is important to note that BDMPP is a highly reactive compound and should be handled with care.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BDMPP is its high reactivity and effectiveness as a ligand in catalytic reactions. It has been shown to enhance the reactivity of metal centers and increase reaction rates. However, one limitation of BDMPP is its high toxicity and potential for air and moisture sensitivity. It should be handled with care and stored in a dry, inert atmosphere.
Orientations Futures
There are several future directions for the use of BDMPP in organometallic chemistry. One area of research is the development of new catalytic reactions using BDMPP as a ligand. Another area of research is the synthesis of new metal-organic frameworks and porous materials using BDMPP. Additionally, there is potential for the use of BDMPP in the development of new pharmaceuticals and agrochemicals. Overall, BDMPP is a highly versatile and effective ligand in organometallic chemistry, and its potential applications are vast.
Méthodes De Synthèse
BDMPP can be synthesized through a two-step process. The first step involves the reaction of 5-methyl-1H-pyrazole with bis(dimethylamino)phosphine chloride to form bis(dimethylamino)(5-methyl-1H-pyrazol-1-yl)phosphine chloride. The second step involves the deprotonation of the chloride salt with a base such as sodium hydride or potassium tert-butoxide to form BDMPP.
Propriétés
Numéro CAS |
19972-86-2 |
|---|---|
Nom du produit |
Bis(dimethylamino)(5-methyl-1H-pyrazol-1-yl)phosphine |
Formule moléculaire |
C8H17N4P |
Poids moléculaire |
200.22 g/mol |
Nom IUPAC |
N-[dimethylamino-(5-methylpyrazol-1-yl)phosphanyl]-N-methylmethanamine |
InChI |
InChI=1S/C8H17N4P/c1-8-6-7-9-12(8)13(10(2)3)11(4)5/h6-7H,1-5H3 |
Clé InChI |
KBQVDEOVDXODJZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=NN1P(N(C)C)N(C)C |
SMILES canonique |
CC1=CC=NN1P(N(C)C)N(C)C |
Synonymes |
Bis(dimethylamino)(5-methyl-1H-pyrazol-1-yl)phosphine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



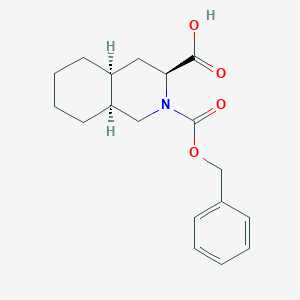
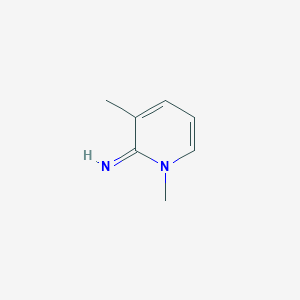
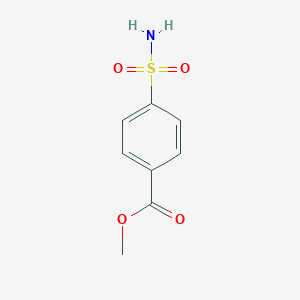
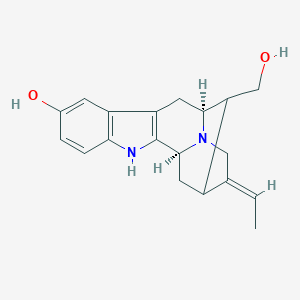
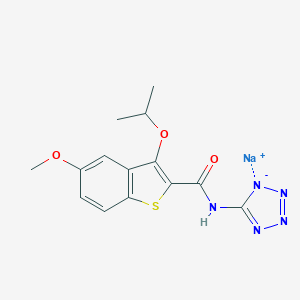

![diethyl 2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butylamino]-4,6-dimethyl-2H-pyrimidine-5,5-dicarboxylate](/img/structure/B19081.png)

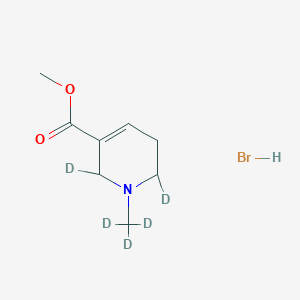
![3-[(1S)-1-(Dimethylamino)ethyl]phenol](/img/structure/B19088.png)

